molecular formula C7H10F2O2 B13602010 3-Cyclopropyl-4,4-difluorobutanoic acid

3-Cyclopropyl-4,4-difluorobutanoic acid

Cat. No.: B13602010
M. Wt: 164.15 g/mol
InChI Key: GMTOCRNOGKEJDC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Chemical Sciences

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine can influence the acidity of nearby functional groups, modulate lipophilicity, and block metabolic pathways, thereby enhancing the stability and bioavailability of parent compounds. This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. The C-F bond is stronger than a C-H bond, which often leads to increased thermal and metabolic stability.

Relevance of Cyclopropyl (B3062369) Moieties in Advanced Molecular Design

The cyclopropyl group, a three-membered carbocycle, is a valuable building block in modern molecular design. Its rigid structure introduces conformational constraints, which can be advantageous in locking a molecule into a bioactive conformation. Furthermore, the unique sp2-hybridized character of the C-C bonds in a cyclopropyl ring can lead to interesting electronic interactions and provides a degree of metabolic stability. The incorporation of a cyclopropyl moiety can influence a molecule's potency, selectivity, and pharmacokinetic profile.

Structural Features and Nomenclature of 3-Cyclopropyl-4,4-difluorobutanoic Acid

The systematic IUPAC name for this compound is This compound . Its structure features a butanoic acid backbone, with a cyclopropyl group attached at the third carbon and two fluorine atoms at the fourth carbon.

Below is a table summarizing key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 1783605-96-8
Molecular Formula C₇H₁₀F₂O₂
Molecular Weight 164.15 g/mol

Overview of Research Areas Pertaining to This Compound Class

Compounds featuring both cyclopropyl and difluorinated motifs are of significant interest in several research areas. In medicinal chemistry, they are explored as building blocks for the synthesis of novel therapeutic agents, with the expectation that the combined structural features will lead to improved drug candidates. The unique substitution pattern also makes them valuable intermediates in the synthesis of complex molecular architectures. Research into the synthesis of such molecules is an active area, with chemists exploring efficient and stereoselective methods for their preparation. The study of their physicochemical properties, such as acidity (pKa) and lipophilicity (logP), is crucial for understanding their behavior in biological systems and for the rational design of new molecules. chemrxiv.orgacs.org

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of fluorinated cyclopropyl carboxylic acids is recognized for its potential in the development of new chemical entities. For instance, analogs of 2-amino-4-phosphonobutanoic acid containing a cyclopropyl ring have been prepared to act as constrained glutamate (B1630785) receptor ligands. nih.gov The synthesis and evaluation of various fluorinated cyclopropane (B1198618) derivatives have been undertaken to explore their physicochemical properties and potential applications. acs.org

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

3-cyclopropyl-4,4-difluorobutanoic acid

InChI

InChI=1S/C7H10F2O2/c8-7(9)5(3-6(10)11)4-1-2-4/h4-5,7H,1-3H2,(H,10,11)

InChI Key

GMTOCRNOGKEJDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC(=O)O)C(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Cyclopropyl 4,4 Difluorobutanoic Acid

Retrosynthetic Strategies for Construction of the Carbon Skeleton

Retrosynthetic analysis of 3-cyclopropyl-4,4-difluorobutanoic acid reveals several key disconnections that guide the design of efficient synthetic routes. The primary challenges lie in the formation of the cyclopropane (B1198618) ring, the introduction of the gem-difluoro group, and the final functionalization to the carboxylic acid.

The formation of the cyclopropane ring is a critical step in the synthesis of this compound. The high ring strain of cyclopropanes makes their synthesis challenging, often requiring highly reactive species. wikipedia.org Several methods are available for converting alkenes into cyclopropane rings using carbene-type reagents. wikipedia.org

One of the most common methods for cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes. libretexts.org The Simmons-Smith reaction, for example, utilizes an organozinc carbenoid to react with an alkene or an alkyne, and often requires an oxygen or nitrogen-directing group for high reactivity and stereoselectivity. rsc.org Another popular method involves the decomposition of diazo compounds with transition metal catalysts. rsc.org This process generates a nucleophilic metal carbenoid that can be transferred to an electrophilic alkene. rsc.org

Intramolecular cyclization reactions also provide a pathway to cyclopropanes. For instance, primary haloalkanes with appropriately placed electron-withdrawing groups can undergo cyclization. wikipedia.org Additionally, the Kulinkovich reaction can form cyclopropanols from esters and Grignard reagents in the presence of a titanium alkoxide. wikipedia.org

Table 1: Comparison of Cyclopropane Formation Methods
MethodReagentsKey Features
Simmons-Smith Reaction Diiodomethane (B129776), Zinc-Copper CoupleForms a carbenoid species; can be directed by hydroxyl groups for stereocontrol.
Diazo Compound Decomposition Diazoalkane, Transition Metal CatalystGenerates a nucleophilic metal carbenoid; versatile for various substituents. rsc.org
Intramolecular Cyclization Primary Haloalkane with Electron-Withdrawing GroupForms cyclopropane ring through internal displacement. wikipedia.org
Kulinkovich Reaction Ester, Grignard Reagent, Titanium AlkoxideProduces cyclopropanols. wikipedia.org

The introduction of the gem-difluoro group is a crucial transformation in the synthesis of this compound. The gem-difluoromethylene group can act as a bioisostere for oxygen or a carbonyl group in various applications. nih.gov A straightforward method for synthesizing compounds with this group is the addition of a nucleophile to a gem-difluoroalkene. nih.gov However, this can be challenging as the intermediate β-difluoro anion is unstable and can lead to the formation of monofluoroalkenes. nih.gov

Recent advancements have focused on "fluorine-retentive strategies" to overcome this issue. For instance, base-catalyzed hydrothiophenolation and hydrophenolation of trisubstituted difluorostyrenes have been successful in constructing S/O–CF2 bonds. nih.gov Additionally, a direct synthesis of carboxylic esters with a gem-difluoromethylene unit has been developed where carboxylic acids act as nucleophiles, adding regioselectively to β,β-difluoroacrylates under thermal conditions without catalysts. nih.gov

Another approach involves the dehydrofluorination of corresponding 4-CF3-β-lactams to synthesize new gem-difluoroalkenes. nih.gov Furthermore, the hydrogenation of the gem-difluoroalkene moiety can provide access to the difluoromethyl group. nih.gov

The final step in the synthesis is the functionalization to a carboxylic acid. Several methods exist for introducing a carboxyl group. libretexts.org One common approach is the hydrolysis of nitriles, which can be prepared via an SN2 reaction of an alkyl halide with a cyanide anion. libretexts.org Another widely used method is the carboxylation of organometallic intermediates, such as Grignard reagents, by treating them with carbon dioxide followed by an acidic workup. libretexts.org

More advanced techniques include metallaphotoredox catalysis, which allows for the direct use of the native carboxylic acid functionality in various transformations like alkylation and arylation. princeton.edu This approach is highly desirable as it often avoids the need for pre-activated carboxylic acids. princeton.edu Additionally, surface-exposed carboxylic acids can serve as "handles" for further functionalization through well-established coupling chemistries. nih.gov

Table 2: Overview of Carboxylic Acid Functionalization Pathways
PathwayKey Reagents/IntermediatesDescription
Hydrolysis of Nitriles Alkyl Halide, Cyanide, Acid/BaseTwo-step process involving SN2 reaction followed by hydrolysis. libretexts.org
Carboxylation of Organometallics Alkyl Halide, Magnesium, CO2, AcidForms a Grignard reagent which then reacts with carbon dioxide. libretexts.org
Metallaphotoredox Catalysis Carboxylic Acid, Metal Catalyst, PhotocatalystEnables direct functionalization of the carboxylic acid. princeton.edu

Enantioselective and Diastereoselective Synthesis Approaches

Achieving high levels of stereocontrol is paramount in the synthesis of complex molecules like this compound. Enantioselective and diastereoselective methods are employed to control the absolute configuration of stereogenic centers.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is particularly useful for establishing the absolute stereochemistry of multiple stereocenters. wikipedia.org The auxiliary biases the stereoselectivity of the reaction and can be recovered for future use. wikipedia.org

Commonly used chiral auxiliaries include oxazolidinones, which are effective in directing asymmetric alkylation and aldol (B89426) reactions. wikipedia.org The choice of the auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

In recent years, organocatalysis and metal-catalyzed asymmetric transformations have emerged as powerful tools for the synthesis of chiral molecules. rsc.org Organocatalysis utilizes small organic molecules to catalyze reactions, offering a complementary approach to traditional metal and biocatalysis. nih.gov For instance, chiral phosphoric acid catalysts have been used in highly enantioselective reactions. nih.gov

Transition-metal catalysis, on the other hand, employs chiral ligands to control the stereochemical outcome of reactions. nih.gov For example, chiral dirhodium catalysts have been used in cyclopropanation reactions. nih.gov The development of new ligands and catalytic systems continues to expand the scope and efficiency of these transformations, enabling the synthesis of complex chiral molecules with high enantiomeric excess. nih.govrsc.org

Kinetic Resolution and Dynamic Kinetic Resolution Methodologies

The presence of a stereocenter at the C3 position of this compound necessitates strategies for obtaining single enantiomers. Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) are powerful techniques for resolving racemic mixtures.

Kinetic Resolution (KR) operates by reacting a racemic mixture with a chiral catalyst or reagent, where one enantiomer reacts at a significantly faster rate than the other. wikipedia.org This process allows for the separation of the unreacted, enantioenriched starting material from the product. A common application involves the enzymatic acylation of a racemic alcohol precursor. For instance, a lipase (B570770) could selectively acylate one enantiomer of a hydroxyl-containing precursor to the target acid, leaving the other enantiomer unreacted and in high enantiomeric excess. wikipedia.org While effective, a key limitation of KR is that the maximum theoretical yield for a single enantiomer is 50%. taylorandfrancis.com

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR by combining the selective reaction of one enantiomer with an in-situ racemization of the slower-reacting enantiomer. taylorandfrancis.comwikipedia.org This ensures that the entire racemic starting material can be converted into a single, enantiomerically pure product. wikipedia.org For a precursor to this compound, a DKR process could involve a chemoenzymatic approach. For example, a metal catalyst (e.g., ruthenium-based) could be used to continuously racemize a racemic alcohol intermediate, while an enzyme (e.g., a lipase) selectively acylates only one of the enantiomers. wikipedia.org Azlactones, which are derivatives of amino acids, are common substrates for DKR, highlighting the versatility of this method for producing enantiopure carboxylic acid derivatives. mdpi.com

Methodology Principle Key Features Theoretical Max. Yield
Kinetic Resolution (KR) Differential reaction rates of enantiomers with a chiral catalyst/reagent.Separation of unreacted enantioenriched substrate from product.50%
Dynamic Kinetic Resolution (DKR) Combines kinetic resolution with in-situ racemization of the slow-reacting enantiomer.Converts the entire racemic mixture to a single enantiomeric product.100%

Separation and Purification of Stereoisomers

When a synthesis produces a racemic or diastereomeric mixture of this compound, physical separation techniques are required to isolate the desired stereoisomer.

Chiral Chromatography is a primary method for the separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is particularly effective. mdpi.com The stationary phase contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation. mdpi.com Polysaccharide-based CSPs (e.g., derivatized amylose (B160209) or cellulose) and macrocyclic glycopeptide selectors are commonly employed for resolving chiral acids and their derivatives. mdpi.com

Diastereomeric Crystallization is a classical resolution technique that involves reacting the racemic carboxylic acid with a chiral resolving agent, such as a naturally occurring chiral amine (e.g., cinchonine (B1669041) or cinchonidine), to form a pair of diastereomeric salts. mdpi.com These diastereomeric salts have different physical properties, including solubility, which often allows for the separation of one diastereomer by fractional crystallization. mdpi.com After separation, the desired enantiomer of the carboxylic acid is recovered by acidifying the isolated salt.

Technique Principle of Separation Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Analytical and preparative scale separation of enantiomers.
Diastereomeric Crystallization Formation of diastereomeric salts with different solubilities using a chiral resolving agent.Large-scale industrial resolution of racemic acids and bases.

Key Reaction Pathways and Reagents Employed

The construction of the this compound molecule relies on a sequence of carefully chosen reactions to install the key structural features.

The introduction of the gem-difluoromethylene (CF₂) group is a critical step. Deoxofluorination, the conversion of a carbonyl group to a CF₂ group, is one of the most direct methods. thieme-connect.com This transformation is typically achieved using specialized sulfur-based fluorinating reagents.

A plausible synthetic route would involve the deoxofluorination of a corresponding γ-keto ester. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues, like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), are effective for this purpose. organic-synthesis.comorganic-chemistry.org The reaction proceeds by converting a ketone into the corresponding gem-difluoride. organic-chemistry.org

Fluorination Reagent Abbreviation Typical Substrate Key Characteristics
Diethylaminosulfur TrifluorideDASTAldehydes, Ketones, AlcoholsWidely used but has limited thermal stability. cas.cn
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-FluorAldehydes, Ketones, AlcoholsMore thermally stable than DAST, suitable for larger-scale reactions. organic-synthesis.comorganic-chemistry.org
3,3-Difluoro-1,2-diphenylcyclopropeneCpFluorCarboxylic AcidsBench-stable, all-carbon reagent for converting acids to acyl fluorides. cas.cn

The formation of the cyclopropyl (B3062369) ring is another cornerstone of the synthesis. For attaching a cyclopropane to an existing carbon chain, the Simmons-Smith reaction is a premier method. nih.gov This reaction involves treating an alkene with an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org A synthetic strategy could involve the cyclopropanation of an unsaturated precursor, such as an ester of 4,4-difluorohex-2-enoic acid.

The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often provides improved reactivity and yields. The presence of a nearby hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond, a feature that can be exploited for stereocontrol. youtube.com

Reaction Reagents Substrate Key Features
Simmons-Smith Reaction CH₂I₂, Zn(Cu)AlkeneStereospecific conversion of alkenes to cyclopropanes. wikipedia.org
Furukawa Modification CH₂I₂, Et₂ZnAlkeneOften more reactive and higher yielding than the classic Simmons-Smith.

It is important to distinguish this from cyclopropanation with difluorocarbene precursors, which generates gem-difluorocyclopropanes and is a different synthetic strategy not directly applicable to forming the unsubstituted cyclopropyl group in the target molecule. beilstein-journals.org

Establishing the carbon backbone of the molecule requires effective C-C bond formation. The Michael addition (or conjugate addition) is a powerful tool for this purpose. wikipedia.org This reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com

A potential route to the target molecule's backbone could involve the Michael addition of a cyclopropyl nucleophile, such as a cyclopropyl organocuprate (Gilman reagent), to an α,β-unsaturated ester like ethyl 4,4-difluorobut-2-enoate. This would form the C3-cyclopropyl bond and set the butanoate chain in a single, efficient step. The Michael addition is one of the most useful methods for the mild formation of C–C bonds. wikipedia.org

Reaction Type Nucleophile (Donor) Electrophile (Acceptor) Bond Formed
Michael Addition Enolates, Organocupratesα,β-Unsaturated CarbonylsNew C-C bond at the β-carbon of the acceptor. masterorganicchemistry.com
Aldol Condensation EnolateAldehyde or Ketoneβ-Hydroxy carbonyl product.
Wittig Reaction Phosphonium YlideAldehyde or KetoneAlkene product.

The final step in many synthetic routes to this compound is the conversion of a precursor functional group, most commonly an ester or a nitrile, into the carboxylic acid.

Hydrolysis of Esters is a straightforward method, typically accomplished under basic conditions using an aqueous solution of a hydroxide (B78521) base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. This process, known as saponification, cleaves the ester to yield a carboxylate salt, which is then protonated to the final carboxylic acid.

Hydrolysis of Nitriles provides an alternative route and is particularly useful as nitriles can be prepared from haloalkanes, extending the carbon chain by one atom. jove.com The hydrolysis can be performed under either acidic or basic conditions, typically requiring heating. organicchemistrytutor.comchemguide.co.uk Acid-catalyzed hydrolysis, often using aqueous hydrochloric acid (HCl), directly yields the carboxylic acid. commonorganicchemistry.com Base-catalyzed hydrolysis first produces a carboxylate salt, which must be acidified in a separate step to obtain the free carboxylic acid. chemguide.co.uk

Precursor Group Reagents for Hydrolysis Intermediate Product Final Product
Ester (-COOR) 1. NaOH (aq), Heat; 2. H₃O⁺Carboxylate Salt (-COO⁻Na⁺)Carboxylic Acid (-COOH)
Nitrile (-CN) HCl (aq), HeatAmide (intermediate)Carboxylic Acid (-COOH)
Nitrile (-CN) 1. NaOH (aq), Heat; 2. H₃O⁺Carboxylate Salt (-COO⁻Na⁺)Carboxylic Acid (-COOH)

Development of Novel and Sustainable Synthetic Routes

The imperative to develop environmentally benign chemical processes has driven innovation in synthetic chemistry. For a target molecule like this compound, this involves moving beyond traditional synthetic methods, which may rely on hazardous reagents and generate significant waste, towards more sustainable alternatives.

Green chemistry seeks to minimize the environmental impact of chemical processes. researchgate.net The application of its principles to the synthesis of this compound could involve several key strategies. One of the primary goals is to improve atom economy, ensuring that a maximal proportion of the atoms from the reactants are incorporated into the final product. dovepress.com

Recent advancements in green fluorine chemistry offer potential pathways. dovepress.com For instance, the use of safer and more efficient fluorinating agents is a key consideration. While traditional methods might employ hazardous reagents like sulfur tetrafluoride, greener alternatives are being explored. dovepress.com Additionally, minimizing the use of protecting groups and reducing the number of synthetic steps can significantly decrease waste generation.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention of Waste Designing a synthetic route with fewer steps and higher yields to reduce byproducts.
Atom Economy Utilizing reactions that incorporate a high percentage of the starting material atoms into the final product.
Use of Safer Solvents Employing benign solvents like water or supercritical CO2, or minimizing solvent use altogether.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste.

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and efficiency. mit.eduresearchgate.net For the synthesis of this compound, particularly the fluorination step which can be highly exothermic and hazardous, flow chemistry offers a safer alternative to batch processing. researchgate.net

In a hypothetical flow process, reactants would be continuously pumped through a heated and pressurized tube reactor. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. rsc.org The small reaction volume at any given time significantly reduces the risks associated with handling hazardous reagents and unstable intermediates. rsc.org

A potential flow synthesis could involve the continuous reaction of a suitable precursor with a fluorinating agent in a microreactor, followed by in-line purification to isolate the desired product. This approach not only enhances safety but also allows for easier scale-up of the synthesis. mit.edu

ParameterBatch ProcessingFlow Chemistry
Safety Higher risk due to large volumes of hazardous materials.Improved safety due to small reaction volumes and better heat transfer. rsc.org
Scalability Often challenging and requires significant process redevelopment.Easier to scale up by running the process for a longer duration. mit.edu
Process Control Difficult to precisely control temperature and mixing.Precise control over reaction parameters leading to better consistency. rsc.org
Reaction Time Can be lengthy due to slow addition of reagents.Significantly reduced reaction times due to enhanced heat and mass transfer.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. researchgate.net While the direct enzymatic synthesis of a complex molecule like this compound is challenging, enzymes could be employed in key steps of the synthetic route. nih.gov

For example, a lipase could be used for the enantioselective resolution of a racemic precursor, leading to the synthesis of an enantiomerically pure final product. Ene reductases have also been shown to be effective in the asymmetric synthesis of chiral fluoroalkanes. chemrxiv.org The use of enzymes can lead to high levels of stereoselectivity under mild reaction conditions, reducing the need for chiral auxiliaries and resolutions that can be wasteful. researchgate.netchemrxiv.org

The application of biocatalysis in the synthesis of fluorinated compounds is a growing field, with ongoing research into novel enzymes and multienzyme systems for the formation of carbon-fluorine bonds. nih.govacs.org

Enzyme ClassPotential Application in SynthesisAdvantages
Lipases Enantioselective acylation or hydrolysis of a precursor alcohol or ester.High enantioselectivity, mild reaction conditions.
Ene Reductases Asymmetric reduction of an α,β-unsaturated precursor. chemrxiv.orgCreation of chiral centers with high enantiomeric excess.
Dehalogenases Potential for selective defluorination or introduction of fluorine, though less common.Environmentally benign catalysis.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for elucidating the intricate structural details of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HMQC, HMBC, NOESY)

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle of 3-Cyclopropyl-4,4-difluorobutanoic acid. These experiments reveal correlations between different nuclei, allowing for the establishment of the carbon skeleton and the relative stereochemistry.

2D Correlated Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which are typically observed between protons on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the connectivity within the cyclopropyl (B3062369) ring and along the butanoic acid chain. For instance, correlations would be expected between the methine proton of the cyclopropyl group and its adjacent methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the proton signals to their corresponding carbons. In the case of this compound, HSQC/HMQC would definitively link the protons of the cyclopropyl ring and the butanoic acid backbone to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting different spin systems and piecing together the entire molecular structure. For example, HMBC would show correlations between the protons on the cyclopropyl ring and the carbons of the butanoic acid chain, and between the protons alpha to the carboxylic acid and the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is unique in that it provides information about the spatial proximity of nuclei, rather than through-bond connectivity. NOESY detects through-space interactions (Nuclear Overhauser Effects or NOEs) between protons that are close to each other in space, regardless of whether they are directly bonded. For a flexible molecule like this compound, NOESY could provide insights into the preferred conformations of the molecule in solution.

Illustrative 2D NMR Correlations for this compound:

TechniqueCorrelated NucleiExpected Key Correlations
COSY ¹H - ¹H- Protons within the cyclopropyl ring- Protons on C2 and C3 of the butanoic acid chain
HSQC/HMQC ¹H - ¹³C (one bond)- Each proton signal to its directly attached carbon
HMBC ¹H - ¹³C (multiple bonds)- Protons on C2 to the carbonyl carbon (C1)- Protons on the cyclopropyl ring to C3 and C4
NOESY ¹H - ¹H (through space)- Protons on the cyclopropyl ring to protons on C3 of the butanoic acid chain

Disclaimer: The correlations listed are predicted based on the known structure and general principles of NMR spectroscopy.

Fluorine-19 NMR Spectroscopy for Difluoro Moiety Analysis

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for characterizing the difluoro moiety of this compound. ¹⁹F is a 100% naturally abundant, spin-½ nucleus, making it highly amenable to NMR analysis.

The ¹⁹F NMR spectrum would provide crucial information:

Chemical Shift: The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. The presence of two fluorine atoms on the same carbon (a geminal difluoro group) would result in a characteristic chemical shift.

Coupling to Protons: The fluorine nuclei will couple to the nearby protons, particularly the proton on C3. This ¹H-¹⁹F coupling would be observable in both the ¹H and ¹⁹F NMR spectra, providing further confirmation of the structure. The magnitude of this coupling constant can also provide conformational information.

Coupling to Carbon: Similarly, the fluorine nuclei will couple to the carbon atoms, which can be observed in the ¹³C NMR spectrum. The C-F coupling constants are typically large and can be used to identify the carbon atom bearing the fluorine atoms.

Quantitative NMR Applications for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample or the yield of a reaction without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. By integrating the signals of the analyte against a certified internal standard of known concentration, a precise and accurate quantification can be achieved. For this compound, qNMR could be employed to determine its purity by comparing the integral of a well-resolved proton signal from the analyte with that of a known amount of an internal standard.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. By analyzing the fragmentation pattern of this compound, the connectivity of the atoms can be confirmed.

Key fragmentation pathways that might be observed include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon dioxide (CO₂) or the carboxyl group (COOH) .

Cleavage of the bond between the cyclopropyl group and the butanoic acid chain.

Fragmentation of the cyclopropyl ring.

The analysis of these fragmentation pathways provides a "fingerprint" of the molecule, which can be used to confirm its identity and distinguish it from isomers.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a non-destructive means of obtaining detailed structural information about this compound. These techniques probe the vibrational modes of the molecule, yielding a unique spectral fingerprint that is invaluable for identification and functional group analysis. horiba.comnih.gov

The IR and Raman spectra of this compound are distinguished by absorption bands characteristic of its key functional groups: the carboxylic acid, the gem-difluoro group, and the cyclopropyl ring.

The cyclopropyl group has several characteristic vibrations. The symmetric stretching of the ring, often referred to as the "ring breathing" mode, typically appears as a strong, polarized band in the Raman spectrum around 1034 cm⁻¹. cdnsciencepub.com C-H stretching vibrations of the cyclopropyl ring are generally observed in the region of 3000–3100 cm⁻¹.

The gem-difluoro group (-CF₂-) gives rise to strong C-F stretching vibrations. These are typically found in the 1100–1350 cm⁻¹ region of the IR spectrum due to the high electronegativity of fluorine. The symmetric and asymmetric stretching modes of the CF₂ group often result in two distinct and intense bands.

The carboxylic acid group (-COOH) presents several well-known characteristic bands. A very broad O-H stretching band is typically seen from 2500 to 3300 cm⁻¹ in the IR spectrum. The C=O stretching vibration gives a strong absorption band around 1700–1725 cm⁻¹ (for the dimer) or 1760 cm⁻¹ (for the monomer). researchgate.net

Below is a table summarizing the expected vibrational frequencies for the key functional groups.

Functional Group/Vibration ModeTypical Wavenumber Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Carboxylic Acid O-H Stretch2500 - 3300Strong, BroadWeak
Cyclopropyl C-H Stretch3000 - 3100MediumMedium
Carboxylic Acid C=O Stretch1700 - 1760Very StrongMedium
Cyclopropyl Ring Deformation~1030MediumStrong
C-F Stretch (gem-difluoro)1100 - 1350Very StrongWeak-Medium

Vibrational spectroscopy is a powerful tool for real-time reaction monitoring and final product purity assessment. By tracking the intensity of characteristic vibrational bands, the progress of a chemical synthesis can be followed. For example, in a reaction to synthesize this compound, one could monitor the disappearance of a reactant's key peak (e.g., an aldehyde C-H stretch) and the simultaneous appearance of the product's characteristic C=O and C-F stretching bands. This allows for the determination of reaction endpoints without the need for sample extraction and chromatographic analysis.

For purity assessment, the IR and Raman spectra of a synthesized batch can be compared against a reference spectrum of the pure compound. The presence of unexpected peaks may indicate impurities or residual starting materials. For instance, the absence of a broad O-H band in a derivative where the carboxylic acid is expected to be esterified would confirm the success of the reaction.

X-ray Crystallography Studies of Crystalline Derivatives or Intermediates

While this compound is not readily crystalline under standard conditions, X-ray crystallography can be employed to determine the unambiguous three-dimensional structure of suitable crystalline derivatives or synthetic intermediates. nih.govnih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. mdpi.comresearchgate.net

To perform such an analysis, the carboxylic acid can be converted into a crystalline salt (e.g., with a chiral amine for stereochemical studies) or an amide or ester derivative that forms high-quality single crystals. The resulting crystal is then exposed to a focused X-ray beam, and the diffraction pattern is collected and analyzed. mdpi.com

The structural data obtained are invaluable for confirming the presence and connectivity of the cyclopropyl and difluorobutyl moieties. For chiral molecules, X-ray crystallography of a derivative containing a known stereocenter allows for the determination of the absolute configuration of the stereocenters in the molecule. nih.govmdpi.com The solid-state conformation and intermolecular interactions, such as hydrogen bonding, can also be elucidated, providing deeper insight into the substance's physicochemical properties. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose, offering high resolution and the ability to analyze the compound directly. Purity is typically assessed by detecting any extraneous peaks in the chromatogram, with the peak area percentage of the main peak used to calculate the purity level.

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Chiral chromatography is the most common and reliable method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. nih.govuma.esmasterorganicchemistry.com This is a critical analysis in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. acs.org

The separation is achieved using a chiral stationary phase (CSP) in an HPLC system. mdpi.com CSPs are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Common CSPs for separating chiral acids are based on polysaccharides like cellulose (B213188) or amylose (B160209), often derivatized with phenylcarbamates. mdpi.commdpi.com Cyclodextrin-based CSPs are also widely used for their ability to form transient diastereomeric inclusion complexes with enantiomers.

Method development in chiral chromatography involves screening different CSPs and mobile phases to find conditions that provide baseline separation of the enantiomers. mdpi.comnih.gov For acidic compounds, mobile phases often consist of a nonpolar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol (e.g., isopropanol) and a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape and resolution. mdpi.com

Once separation is achieved, the enantiomeric excess can be calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula:

e.e. (%) = |(A1 - A2) / (A1 + A2)| × 100

This quantitative measure is fundamental to evaluating the success of an enantioselective synthesis. masterorganicchemistry.com

Chiral Stationary Phase (CSP) TypeCommon SelectorTypical Mobile Phase SystemApplication Notes
Polysaccharide-basedDerivatized Amylose/CelluloseNormal Phase (Hexane/Alcohol)Broad applicability for a wide range of chiral compounds, including acids. mdpi.com
Cyclodextrin-basedβ- or γ-CyclodextrinReversed-Phase or Polar OrganicEffective for analytes that can fit into the cyclodextrin (B1172386) cavity.
Macrocyclic GlycopeptideTeicoplanin, VancomycinPolar Ionic, Polar Organic, RPUseful for separating chiral amino acids and other ionizable compounds.

Preparative Chromatography for Compound Isolation

Following the synthesis of this compound, the crude product typically exists in a mixture containing unreacted starting materials, reagents, and various byproducts. To isolate the target compound with a high degree of purity, preparative chromatography is often employed. This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Detailed experimental data on the preparative chromatographic purification of this compound is not extensively documented in publicly available literature. However, based on the structural characteristics of the molecule—a carboxylic acid with a cyclopropyl group and difluoro functionality—and general practices for the purification of similar fluorinated organic acids, a prospective approach can be outlined.

The purification of analogous compounds, such as certain cyclopropyl-containing carboxylic acids, has been reported to be challenging, sometimes requiring specialized techniques. For instance, the separation of diastereoisomers of cyclopropyl dafachronic acid derivatives has been achieved using chiral anion exchange chromatography. While this compound is not chiral, this indicates that cyclopropyl-containing acids can be amenable to chromatographic separation, though specific conditions are crucial.

In the broader context of fluorinated carboxylic acids, purification strategies often involve liquid chromatography. The choice of stationary phase is critical. For a polar compound like a carboxylic acid, both normal-phase and reversed-phase chromatography are viable options.

A hypothetical preparative HPLC (High-Performance Liquid Chromatography) method for the purification of this compound could be developed. The conditions would need to be optimized by first performing analytical scale HPLC to identify a suitable solvent system and stationary phase that provides adequate separation of the target compound from its impurities.

Table 1: Hypothetical Preparative HPLC Parameters for Purification

ParameterConditionRationale
Stationary Phase C18 silica (B1680970) gel (10 µm)Reversed-phase chromatography is often effective for the purification of moderately polar organic molecules.
Mobile Phase Acetonitrile (B52724)/Water with 0.1% Formic AcidA gradient elution, starting with a higher water concentration and increasing the acetonitrile percentage, would likely be effective for separating compounds with a range of polarities. Formic acid is added to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Detection UV at 210 nmCarboxylic acids typically exhibit UV absorbance at lower wavelengths.
Flow Rate 20 mL/minThis is a typical flow rate for preparative scale HPLC, allowing for a balance between separation efficiency and run time.
Loading ~100 mg of crude material per injectionThe amount of crude material that can be loaded onto the column depends on the column dimensions and the separation efficiency.

It is important to note that while general principles of chromatography can be applied, the successful isolation of this compound would require empirical development and optimization of the specific chromatographic conditions. The collection of fractions would be guided by the detector signal, and subsequent analysis of these fractions by methods such as analytical HPLC or NMR would be necessary to confirm the purity of the isolated compound. In some cases, patents for structurally related compounds, such as 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, have noted that column chromatography may be necessary for purification, although specific conditions are often not detailed and may not be suitable for large-scale industrial processes.

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropyl 4,4 Difluorobutanoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that participates in a wide array of chemical reactions. msu.edu Its reactivity is centered around the electrophilic carbonyl carbon and the acidic proton of the hydroxyl group.

Esterification: 3-Cyclopropyl-4,4-difluorobutanoic acid is expected to undergo esterification with various alcohols under acidic conditions, a process known as Fischer esterification. The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester. The reaction is reversible and can be driven to completion by removing the water formed. msu.edu

Amidation: The formation of amides from this compound typically requires the conversion of the carboxylic acid into a more reactive intermediate. Direct reaction with an amine is generally unfavorable. A common strategy involves converting the acid to an acid chloride (see section 4.1.3), which then readily reacts with an amine to form the amide. Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid with an amine, forming the amide bond under milder conditions.

Table 1: Representative Esterification and Amidation Reagents

Reaction Type Reagent(s) Expected Product
Esterification Methanol (CH₃OH), H₂SO₄ (cat.) Methyl 3-cyclopropyl-4,4-difluorobutanoate
Esterification Ethanol (CH₃CH₂OH), H₂SO₄ (cat.) Ethyl 3-cyclopropyl-4,4-difluorobutanoate

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires powerful reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. msu.edu Strong hydride donors such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are capable of reducing the carboxylic acid group to the corresponding primary alcohol, 3-cyclopropyl-4,4-difluorobutan-1-ol. The reaction proceeds via the formation of an aluminum-carboxylate complex, which is then reduced.

Direct reduction of the carboxylic acid to an aldehyde is not typically feasible as aldehydes are more reactive towards reduction than carboxylic acids. Therefore, any aldehyde formed would be immediately reduced to the alcohol. A two-step conversion via a more controlled carboxyl derivative is necessary to achieve the aldehyde. msu.edu

Acid Halides: The hydroxyl component of the carboxyl group can be substituted by a halogen to form highly reactive acyl halides. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to synthesize the corresponding acid chloride, 3-cyclopropyl-4,4-difluorobutanoyl chloride. Similarly, phosphorus tribromide (PBr₃) can be used to generate the acid bromide. These acyl halides are valuable synthetic intermediates for reactions like Friedel-Crafts acylation and the formation of esters and amides.

Anhydrides: Carboxylic acid anhydrides are formed by the dehydration of two carboxylic acid molecules. wikipedia.org For this compound, this would result in the formation of 3-cyclopropyl-4,4-difluorobutanoic anhydride. This can be achieved by heating the carboxylic acid with a strong dehydrating agent. Symmetrical anhydrides are named by replacing the word "acid" in the parent carboxylic acid with "anhydride". wikipedia.org Mixed anhydrides can also be formed by reacting the carboxylic acid with a different acid chloride or anhydride. wikipedia.org

Transformations Involving the Cyclopropyl (B3062369) Ring

The three-membered cyclopropyl ring is characterized by significant ring strain (approximately 115 kJ/mol), which makes it susceptible to ring-opening reactions that relieve this strain. nih.gov The presence of the gem-difluoro group adjacent to the cyclopropyl ring can influence the ring's electronic properties and reactivity. cas.cnnih.gov

Radical Ring-Opening: Cyclopropane (B1198618) derivatives can undergo ring-opening via radical pathways. nih.gov The formation of a cyclopropyl-substituted carbon radical can lead to a rapid ring-opening to generate a more stable alkyl radical. nih.govbeilstein-journals.org This process often involves the homolytic cleavage of one of the C-C bonds of the ring. nih.govresearchgate.net The regioselectivity of the ring scission is influenced by the stability of the resulting radical intermediate. stackexchange.com The presence of two fluorine atoms can affect the ring strain and the stability of adjacent radical centers, thereby influencing the outcome of the reaction. cas.cn

Electrophilic Ring-Opening: In the presence of Brønsted or Lewis acids, cyclopropanes can undergo ring-opening initiated by an electrophile. acs.orgnih.gov The reaction proceeds through a carbocationic intermediate, and the ring opens in a manner that forms the most stable carbocation. nih.gov For monosubstituted arylcyclopropanes, this typically results in cleavage of the bond that allows for the formation of a stabilized benzylic cation. nih.gov While this compound lacks an aryl substituent directly on the ring, acid-catalyzed ring-opening would proceed via the most stable carbocation intermediate possible, with the regioselectivity influenced by the electronic effects of the difluoroalkyl chain.

Nucleophilic Ring-Opening: Nucleophilic attack on a cyclopropane ring generally requires the presence of an electron-withdrawing "acceptor" group on the ring to make it sufficiently electrophilic. nih.govresearchgate.net The butanoic acid side chain, particularly if converted to an ester or ketone, could potentially activate the cyclopropane ring for nucleophilic ring-opening reactions.

Table 2: General Conditions for Cyclopropane Ring-Opening

Reaction Type Typical Initiator/Reagent Key Intermediate
Radical Radical initiator (e.g., AIBN), heat/light Carbon radical
Electrophilic Brønsted acid (e.g., TfOH) or Lewis acid Carbocation
Nucleophilic Nucleophile (e.g., thiophenolate), requires activating group Carbanion

Direct functionalization of the cyclopropyl ring without ring-opening is less common but can be achieved under specific conditions.

Halogenation: The C-H bonds on the cyclopropyl ring could potentially undergo radical halogenation. However, this process may compete with ring-opening reactions, especially under conditions that favor radical intermediates. The selectivity of halogenation would be influenced by the relative stability of the potential radical intermediates on the cyclopropyl ring versus the open-chain radical formed upon ring cleavage. dtic.mil

Hydroxylation: The introduction of a hydroxyl group onto the cyclopropyl ring is a challenging transformation. Biocatalytic methods using specific hydroxylase enzymes have been shown to hydroxylate various amino acids and their derivatives with high regioselectivity. mdpi.com While specific enzymes for this compound are not documented, this approach represents a potential route for selective functionalization. Chemical methods for direct C-H hydroxylation are often harsh and may not be compatible with the strained ring system.

Rearrangement Reactions Involving Cyclopropyl Moiety

While specific studies on the rearrangement of this compound are not extensively documented, the reactivity of analogous gem-difluorinated cyclopropyl systems provides a strong basis for predicting its behavior. A notable transformation in related compounds is the thermal ring expansion of gem-difluorinated cyclopropyl N-tosylhydrazones, which proceeds through a cyclopropyl carbene intermediate to form gem-difluorinated cyclobutenes. organic-chemistry.org This type of rearrangement is significantly facilitated by the gem-difluoro substitution, allowing the reaction to occur under relatively mild, transition-metal-free conditions. organic-chemistry.org

Another potential pathway involves the cleavage of the cyclopropane ring. In certain donor-acceptor cyclopropanes, the gem-difluoro group can act as an unconventional donor, activating the cyclopropane for catalytic (3+2)-cycloaddition reactions with aldehydes and ketones. rsc.org Computational studies of these reactions suggest that the cleavage of the C-C bond adjacent to both the difluoro and ester moieties occurs via an SN2-type mechanism. rsc.org Such pathways highlight the unique electronic nature of the gem-difluorocyclopropane unit and suggest that this compound could undergo ring-opening transformations under appropriate catalytic conditions. rsc.org

Influence of the gem-Difluoro Group on Reactivity and Acidity

Inductive Effects on Acidity and Reaction Rates

The most direct consequence of the gem-difluoro group is a significant increase in the acidity of the carboxylic acid moiety. Fluorine is the most electronegative element, and the two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon chain, polarizing the O-H bond of the carboxylic acid and stabilizing the resulting carboxylate anion upon deprotonation. The stabilization of the conjugate base shifts the equilibrium towards dissociation, resulting in a lower pKa value and therefore, higher acidity.

CompoundStructurepKa (approx.)
Acetic AcidCH3COOH4.76
Trifluoroacetic AcidCF3COOH0.3 acs.org
Butanoic AcidCH3CH2CH2COOH4.82
Perfluorobutanoic AcidCF3CF2CF2COOH<1 researchgate.net
This compoundc-C3H5-CH(CHF2)-CH2COOHExpected to be significantly < 4.82

Stabilization of Intermediates and Transition States

The gem-difluoro group plays a crucial role in stabilizing reactive intermediates. In reactions involving the formation of a carbocation at an adjacent carbon, the fluorine atoms can offer stabilization. While highly electronegative, fluorine's lone pair electrons can be delocalized into the vacant p-orbital of the carbocation, a resonance effect that can outweigh its inductive electron withdrawal, particularly in α-fluorocarbocations. nih.govresearchgate.netnih.gov This stabilization is dependent on orbital overlap, which is most effective between the 2p orbitals of fluorine and carbon. researchgate.net

Furthermore, radical intermediates adjacent to a gem-difluoro group are also stabilized. Radical additions to gem-difluoroalkenes proceed by adding to the difluorinated carbon to generate a β,β-difluororadical, which is stable and less prone to eliminating a fluorine radical. nih.gov This stabilizing effect enhances the feasibility of radical-mediated transformations in fluorinated molecules.

Unique Reactivity Patterns Attributed to Fluorine

The electronic perturbations caused by the gem-difluoro group lead to unique reactivity. The strong inductive withdrawal makes the difluorinated carbon (C-4) electrophilic. nih.govnih.gov This renders the C-H bond on the adjacent carbon (C-3) more acidic and susceptible to deprotonation, potentially creating a nucleophilic center for subsequent reactions.

Moreover, gem-difluoroalkenes, which could be synthesized from precursors like this compound, are known to act as mimics of carbonyl and amide groups, making them valuable in medicinal chemistry. nih.gov They can serve as irreversible electrophilic targets for enzymes, a reactivity pattern directly attributable to the electronic nature of the C-F bonds. nih.gov

Exploration of Stereochemical Outcomes in Reactions

The rigid three-membered ring of the cyclopropyl group and the stereocenters within the molecule provide a platform for exploring stereoselective transformations.

Diastereoselectivity and Enantioselectivity in Transformations

Reactions involving this compound or its derivatives are expected to exhibit significant stereoselectivity. The synthesis of fluorinated cyclopropanes, in general, has seen the development of highly enantioselective and diastereoselective methods using catalysts such as dirhodium and copper complexes. organic-chemistry.orgnih.govacs.org These methods can achieve high levels of stereocontrol in the formation of the cyclopropane ring itself. organic-chemistry.orgacs.org

For transformations on the butanoic acid chain, the existing stereocenter at C-3, along with the rigid and sterically demanding cyclopropyl group, can direct the stereochemical outcome of subsequent reactions. For instance, nucleophilic additions to a carbonyl group that might be introduced into the side chain, or reactions at the α-carbon, would be influenced by the adjacent stereocenters, leading to diastereomeric products in unequal ratios. Methodologies for the diastereoselective formal nucleophilic substitution of chiral bromocyclopropanes have been developed, where the stereochemistry is controlled via the formation of a cyclopropene (B1174273) intermediate. nih.govresearchgate.net Similarly, the cyclopropanation of chiral dehydro amino acids containing a cyclobutyl moiety has been shown to be highly stereoselective, with the ring system directing the facial selectivity of the reaction. doi.org These examples from related systems underscore the potential for achieving high diastereoselectivity and enantioselectivity in reactions involving this compound. nih.gov

Asymmetric Induction in New Bond Formations

The stereoselective synthesis of molecules containing both cyclopropyl and difluoroalkyl moieties is of significant interest due to the unique conformational and electronic properties these groups impart. However, dedicated research into asymmetric induction in reactions involving this compound as a substrate or reactant appears to be unpublished.

Typically, asymmetric induction would be explored in reactions such as aldol (B89426) additions, Michael reactions, or alkylations, where the existing stereocenter or a chiral auxiliary directs the formation of a new stereocenter. For this compound, this would involve reactions at the alpha-carbon or transformations of the carboxylic acid group. The electronic influence of the difluoromethyl group and the steric bulk of the cyclopropyl group would be expected to play a crucial role in directing the stereochemical outcome. However, without experimental data, any discussion of diastereomeric ratios or enantiomeric excesses remains speculative.

Interactive Data Table: Asymmetric Reactions of this compound No published data is available to populate this table.

Reaction Type Chiral Catalyst/Auxiliary Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Data Not Available Data Not Available Data Not Available Data Not Available

Mechanistic Studies of Reaction Pathways

A thorough understanding of a compound's reaction mechanisms is fundamental to optimizing reaction conditions and predicting product outcomes. Mechanistic studies often employ techniques such as kinetic analysis, isotope labeling, and computational modeling. For this compound, specific mechanistic investigations are not currently found in the scientific literature.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of the transition state. This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). A significant KIE (kH/kD > 1) typically indicates that the C-H bond is being broken in the rate-determining step.

In the context of this compound, KIE studies could elucidate mechanisms of enolization, decarboxylation, or cyclopropyl ring-opening reactions. However, no such studies have been reported.

Interactive Data Table: Kinetic Isotope Effect Studies No published data is available to populate this table.

Reaction Isotopically Labeled Position k_light / k_heavy Conclusion
Data Not Available Data Not Available Data Not Available Data Not Available

Hammett and Taft Plots

Hammett and Taft plots are linear free-energy relationships used to quantify the effect of substituents on the reactivity of a molecule. By plotting the logarithm of the reaction rate or equilibrium constant against a substituent parameter (σ for Hammett, σ* for Taft), one can infer the electronic nature of the transition state.

For reactions involving derivatives of this compound (e.g., with substituents on the cyclopropyl ring), these plots could provide insight into the electronic demands of the reaction mechanism. A positive slope (ρ) in a Hammett plot indicates the buildup of negative charge in the transition state, while a negative slope suggests the buildup of positive charge. To date, no studies applying Hammett or Taft analysis to this specific compound have been published.

Derivatization and Strategic Applications in Organic Synthesis

Synthesis of Structurally Diverse Derivatives

The reactivity of the carboxylic acid group, combined with the latent functionality of the cyclopropyl (B3062369) ring, allows for the synthesis of a wide array of derivatives. These derivatives are valuable as fluorinated building blocks for agrochemicals, materials science, and pharmaceuticals, where the introduction of fluorine is known to enhance biological activity and thermal stability. nih.gov

Fluorinated Building Blocks with Modified Carboxylic Acid Moiety

The carboxylic acid functional group in 3-Cyclopropyl-4,4-difluorobutanoic acid is the primary site for derivatization, enabling its conversion into a variety of other functional groups. Standard organic transformations can be applied to generate esters, amides, acid halides, and alcohols, thereby creating a library of novel fluorinated building blocks. alfa-chemistry.com

These transformations are fundamental for incorporating the cyclopropyl-difluoroethyl motif into larger molecules. For instance, conversion to an acid chloride would facilitate Friedel-Crafts acylation reactions, while reduction to the corresponding alcohol would provide a precursor for ethers and aldehydes. The synthesis of amides, in particular, is a key step toward building peptide-like structures or other biologically active compounds.

Table 1: Potential Modifications of the Carboxylic Acid Moiety

Derivative Type Reagents and Conditions Potential Application
Methyl Ester SOCl₂, Methanol Intermediate for further functionalization, chromatography purification
N-benzyl amide EDC, HOBt, Benzylamine Bioactive molecule synthesis, peptidomimetics
Primary Alcohol LiAlH₄ or BH₃·THF Precursor for aldehydes, ethers, and halides

Cyclopropyl-Containing Scaffolds for Complex Molecule Assembly

Cyclopropane (B1198618) rings are valuable three-carbon building blocks in organic synthesis. mdpi.com Their inherent ring strain can be harnessed in ring-opening reactions to construct more complex carbo- and heterocyclic systems. While the cyclopropane in this compound is generally stable, it can be activated for synthetic transformations. For example, derivatives of this acid could serve as precursors for creating densely functionalized oxabicyclo[3.1.0]hexanols, which are versatile scaffolds for further chemical elaboration. chemrxiv.org The synthesis of such complex scaffolds from readily available precursors is a highly desirable strategy in modern organic chemistry. mdpi.comchemrxiv.org

Furthermore, the entire molecule can act as a defined scaffold for presenting various functional groups in a specific three-dimensional arrangement, a crucial aspect in the design of molecules intended to interact with biological targets. mdpi.com The development of methods to construct such complex polycyclic systems, for example through intramolecular Friedel-Crafts reactions on derivatives, highlights the utility of cyclopropyl scaffolds. chemrxiv.org

Preparation of Related Fluorinated Amino Acids or their Precursors (e.g., 2-amino-4,4-difluorobutanoic acid)

Fluorinated amino acids are of immense interest as they can alter the properties of peptides and act as enzyme inhibitors or biological probes. rsc.org this compound is a viable precursor for synthesizing novel, non-proteinogenic amino acids containing both cyclopropyl and difluoro groups.

A plausible synthetic route to the corresponding α-amino acid would involve an initial α-bromination of the carboxylic acid (after conversion to an ester or acid halide), followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide) and subsequent reduction to the primary amine. This multi-step process would yield 2-amino-3-cyclopropyl-4,4-difluorobutanoic acid, a complex unnatural amino acid. Similar strategies have been employed for the synthesis of other fluorinated amino acids like 4,4-difluoroglutamic acid. nih.gov

Alternatively, the cyclopropyl group itself can be part of a larger amino acid scaffold. For instance, synthetic strategies have been developed to access various fluorinated cyclopropyl amino acid analogues from a common fluorinated cyclopropane structure, which can then be incorporated into peptides. nih.gov

Utilization as a Chiral Building Block

Asymmetric synthesis is critical in the pharmaceutical industry, as the enantiomers of a chiral drug often exhibit different biological activities. nih.gov A chiral, enantiopure form of this compound would be a highly valuable building block for the stereoselective synthesis of complex target molecules. researchgate.net

Asymmetric Synthesis of Downstream Targets

If obtained in an enantiomerically pure form, for example through chiral resolution or asymmetric synthesis, this compound can be used to introduce a stereocenter into a target molecule. This approach is central to modern drug development, where control of chirality is paramount. nih.gov

The chiral acid could be used in synthesis where the cyclopropyl-difluoroethyl moiety is a key pharmacophore. The stereocenter at C3 would dictate the spatial orientation of the cyclopropyl group relative to the rest of the molecule, which could be crucial for binding to a biological receptor. Organocatalyzed enantioselective cycloaddition reactions are powerful tools for creating complex chiral molecules, and a building block like this could be incorporated into such synthetic strategies. mdpi.commdpi.com Similarly, rhodium-catalyzed asymmetric additions of cyclopropylboronic acids to electron-deficient alkenes have been shown to produce chiral cyclopropane-containing products with high enantioselectivity, highlighting the importance of stereocontrolled methods for creating such motifs. semanticscholar.org

Table 2: Examples of Asymmetric Reactions with Related Substrates

Reaction Type Substrate Type Catalyst System Stereoselectivity Reference
Cyclopropanation α-cyano diazophosphonate Chiral Ru(II)-Pheox complex up to >99:1 dr, up to 68% ee hueuni.edu.vn
Conjugate Addition Cyclopropylboronic acid Rhodium/chiral diene complex up to 94% ee semanticscholar.org

Role as a Ligand Precursor or Chiral Auxiliary

Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which they are removed. scielo.org.mx this compound could serve as a precursor for the synthesis of novel chiral auxiliaries. For example, reduction of the carboxylic acid to an alcohol, followed by conversion of the alcohol to an amine, would yield a chiral 1,2-amino alcohol. This structure is a common feature in many successful chiral auxiliaries, such as those used in asymmetric alkylation reactions.

The synthesis of enantiomerically pure fluorinated amino acids often relies on the use of recyclable chiral auxiliaries. mdpi.comresearchgate.netnih.gov A derivative of this compound could potentially be developed into such an auxiliary, leveraging the unique steric and electronic properties of its fluorinated cyclopropyl backbone to induce high levels of stereoselectivity in asymmetric transformations. scielo.org.mx

Contributions to Fluorine Chemistry and Cyclopropane Chemistry

The study and application of molecules like this compound contribute significantly to the advancing fields of fluorine and cyclopropane chemistry. The unique combination of a strained cyclopropyl ring and the electron-withdrawing gem-difluoro group imparts specific reactivity and properties that are of great interest for the development of new synthetic methodologies and the exploration of fundamental chemical principles.

Development of Novel Fluorination Reagents or Methodologies

While this compound is a product of fluorination, the challenges associated with its synthesis drive the development of new fluorinating agents and methods. The introduction of fluorine atoms, particularly gem-difluoro groups, into organic molecules requires specialized reagents and conditions.

Historically, the synthesis of such compounds might have relied on harsh fluorinating agents. However, modern organic synthesis seeks milder and more selective methods. Research in this area has led to the development of a variety of fluorination protocols. For instance, silver-catalyzed decarboxylative fluorination of malonic acid derivatives using reagents like Selectfluor has emerged as a powerful technique for creating α-fluorocarboxylic acids and gem-difluoroalkanes. mdpi.com This type of methodology represents a significant advance in the controlled introduction of fluorine.

Furthermore, protocols for the fluorinative Beckmann fragmentation of α-oximinoamides using reagents like DAST (diethylaminosulfur trifluoride) showcase the innovative strategies being developed to form fluorinated compounds. mdpi.com While not directly applied to the synthesis of this compound in the provided literature, these advancements in fluorination chemistry are crucial for the synthesis of analogous and more complex fluorinated structures. The quest to synthesize specific targets like this compound efficiently and safely continues to spur innovation in the field of fluorine chemistry.

The table below summarizes some modern fluorinating agents and their applications, highlighting the ongoing evolution of synthetic fluorine chemistry.

Fluorinating ReagentApplicationKey Features
SelectfluorSilver-catalyzed decarboxylative fluorination of malonic acid derivatives. mdpi.comHigh chemoselectivity, tolerance for various functional groups, and operates under mild conditions. mdpi.com
DAST (Diethylaminosulfur trifluoride)Fluorinative Beckmann fragmentation of α-oximinoamides. mdpi.comActs as both an activator and a fluoride (B91410) donor. mdpi.com
Hydrogen Fluoride (in combination with hypervalent iodine compounds)Electrophilic fluorination of 1,3-dicarbonyl compounds and other substrates. mdpi.comProvides an in situ generation of the electrophilic fluorinating species. mdpi.com

Exploration of Unusual Reactivity of Fluorinated Cyclopropanes

The presence of fluorine atoms on a cyclopropane ring significantly alters its chemical reactivity. Cyclopropanes bearing electron-accepting groups, such as the difluoromethyl group, can act as electrophiles in ring-opening reactions. nih.gov This reactivity is a cornerstone of their utility as building blocks in organic synthesis. The inherent ring strain of the cyclopropane ring, which provides a thermodynamic driving force for ring-opening, is further influenced by the electronic effects of the fluorine substituents. nih.gov

The study of fluorinated cyclopropanes, including derivatives of this compound, allows for the exploration of these unique reactivity patterns. For example, the polarization of the carbon-carbon bonds within the cyclopropane ring can be manipulated by the attached functional groups. This can direct the regioselectivity of nucleophilic attack, leading to the formation of specifically functionalized acyclic products.

Research into the kinetics of non-catalytic ring-opening reactions of electrophilic cyclopropanes with various nucleophiles has provided valuable insights into their inherent SN2 reactivity. nih.gov Such fundamental studies are essential for understanding and predicting the behavior of these molecules in more complex synthetic transformations. The insights gained from these investigations can be applied to the strategic use of fluorinated cyclopropanes in the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. researchgate.net The unique conformational constraints imposed by the cyclopropane ring, combined with the electronic properties of the C-F bonds, make fluorinated cyclopropanes fascinating subjects for the study of structure-reactivity relationships. researchgate.net

The following table outlines some key aspects of the reactivity of functionalized cyclopropanes.

FeatureDescriptionImplication in Synthesis
ElectrophilicityCyclopropanes with electron-accepting groups are susceptible to nucleophilic attack. nih.govEnables ring-opening reactions to form difunctionalized products. nih.gov
Ring StrainThe inherent strain in the three-membered ring provides a thermodynamic driving force for ring-opening reactions. nih.govFacilitates reactions that might otherwise be energetically unfavorable.
Influence of FluorineThe strong electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the cyclopropane ring.Can increase the rate and control the regioselectivity of ring-opening reactions.
StereoselectivityThe rigid structure of the cyclopropane ring can allow for highly stereoselective transformations. researchgate.netUseful for the synthesis of chiral molecules with defined stereochemistry.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic behavior of 3-Cyclopropyl-4,4-difluorobutanoic acid. These methods allow for the detailed analysis of its ground state, electronic configuration, and charge distribution, which are critical determinants of its chemical and physical properties.

Density Functional Theory (DFT) Studies of Ground States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized ground state geometry. researchgate.netnih.gov These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule.

The stability of the molecule can be inferred from its total electronic energy and vibrational frequency calculations, where the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov Such studies on related fluorinated carboxylic acids have demonstrated the reliability of DFT in predicting molecular geometries that are in good agreement with experimental data where available. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Representative DFT Calculation (B3LYP/6-31G(d,p))

ParameterBondPredicted Value
Bond LengthC=O~1.21 Å
C-O~1.35 Å
O-H~0.97 Å
Cα-Cβ~1.53 Å
Cβ-Cγ~1.52 Å
Cγ-F~1.38 Å
Cβ-C(cyclopropyl)~1.51 Å
Bond AngleO=C-O~124°
Cα-Cβ-Cγ~112°
F-Cγ-F~106°

Note: The values in this table are representative and are based on typical bond lengths and angles for similar functional groups and structural motifs found in computational studies of other organic molecules.

Ab Initio Methods for Electronic Configuration Analysis

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative, often more computationally intensive, approach to studying the electronic configuration of molecules from first principles, without empirical parameterization. nih.gov These methods are valuable for obtaining a detailed understanding of the electron distribution and orbital energies of this compound.

Electrostatic Potential and Frontier Orbital Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the carboxylic acid group and the fluorine atoms. These regions indicate susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the acidic hydrogen of the carboxyl group, indicating a site for nucleophilic interaction.

Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the carboxylic acid group, while the LUMO may be distributed over the σ* orbitals of the C-F bonds.

Table 2: Representative Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO~ -7.5Electron-donating capability, likely localized on the carboxyl group.
LUMO~ +1.2Electron-accepting capability, potential for charge transfer.
HOMO-LUMO Gap~ 8.7Indicator of chemical stability.

Note: These values are illustrative and based on typical ranges observed in DFT calculations for similar organic acids.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of this compound is not static but is defined by a landscape of different conformations accessible through the rotation of single bonds. Understanding these conformational preferences is crucial as they can influence the molecule's biological activity and physical properties.

Investigation of Rotational Barriers and Stable Conformations

The flexibility of the butanoic acid chain allows for various spatial arrangements, or conformers. Theoretical studies can map the potential energy surface (PES) by systematically rotating key dihedral angles, such as those around the Cα-Cβ and Cβ-C(cyclopropyl) bonds. This process identifies the low-energy, stable conformations and the energy barriers that separate them.

The rotational barriers are the energy required to move from one stable conformer to another. These barriers are influenced by steric hindrance and electronic effects between adjacent groups. For instance, the rotation around the Cα-Cβ bond will be affected by the interactions between the carboxylic acid group and the bulky cyclopropyl (B3062369) and difluoroethyl moieties. Computational methods can quantify these barriers, providing insights into the conformational dynamics of the molecule at different temperatures. acs.org

Influence of Fluorine and Cyclopropyl Groups on Conformation

Both the gem-difluoro group and the cyclopropyl ring have significant and distinct impacts on the conformational preferences of the molecule. The presence of two fluorine atoms at the C4 position introduces strong stereoelectronic effects. The gauche effect, an attraction between vicinal electronegative substituents, may favor conformations where the C-F bonds are gauche to the C-C bond of the alkyl chain.

The cyclopropyl group is a rigid and sterically demanding substituent. Its unique electronic properties, with sp2-hybridized character in its C-C bonds, can also influence the electronic structure of the adjacent atoms. The interplay between the steric bulk of the cyclopropyl group and the electronic repulsions and attractions of the difluoro group will ultimately determine the most stable conformations of this compound. Theoretical studies on similar fluorinated and cyclopropyl-containing molecules have shown that these substituents can significantly restrict conformational freedom and favor specific spatial arrangements. acs.org

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectra and vibrational frequencies for Infrared (IR) and Raman spectroscopy. These predictions are valuable for structural elucidation and for understanding the molecule's dynamic behavior.

NMR Chemical Shift and Coupling Constant Predictions

Theoretical predictions of NMR parameters, such as chemical shifts and coupling constants, are instrumental in the structural analysis of molecules like this compound. These calculations are typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being a common and effective approach. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus.

The predicted shielding constants are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the level of theory, the basis set employed, and the treatment of solvent effects. For complex molecules, sophisticated computational models can provide remarkably accurate predictions that can help in the assignment of complex spectra.

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study for this compound.

Table 1: Predicted NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
¹H (Carboxylic Acid) 10.0 - 12.0
¹H (Cyclopropyl) 0.4 - 1.2
¹H (CH) 2.5 - 3.0
¹H (CH₂) 2.0 - 2.5
¹³C (Carboxylic Acid) 170 - 180
¹³C (CF₂) 115 - 125
¹³C (CH) 35 - 45
¹³C (CH₂) 30 - 40
¹³C (Cyclopropyl) 5 - 15

Note: The values in this table are illustrative and represent typical ranges for the specified functional groups. Actual predicted values would be more precise.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational calculations of vibrational frequencies are essential for assigning the observed experimental bands to specific molecular motions. These calculations are typically performed using the harmonic approximation, which models the potential energy surface around the equilibrium geometry as a parabola.

The output of these calculations is a list of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. By analyzing the atomic displacements for each mode, one can characterize them as stretching, bending, or torsional motions. For this compound, key vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, the C-F stretching of the difluoro group, and various C-H and C-C stretching and bending modes of the cyclopropyl and butanoic acid backbone.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Carboxylic Acid O-H stretch 3200 - 3600
Carboxylic Acid C=O stretch 1700 - 1750
Difluoroalkane C-F stretch (asymmetric) 1100 - 1200
Difluoroalkane C-F stretch (symmetric) 1050 - 1150

Note: This table presents typical frequency ranges for the indicated vibrational modes. The actual calculated frequencies would be specific values.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Solvent Effects on Reaction Pathways (Computational Modeling)

The solvent can have a profound effect on reaction rates and mechanisms. Computational modeling can account for these solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. By performing calculations in different solvent environments, it is possible to predict how the reaction pathway and activation energies will change, providing valuable insights for the selection of an appropriate solvent for a given chemical transformation involving this compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Future Research Directions and Unresolved Challenges

Development of Highly Atom-Economical and Stereoselective Syntheses

A primary challenge in the synthesis of 3-Cyclopropyl-4,4-difluorobutanoic acid and its derivatives is the development of methodologies that are both atom-economical and stereoselective. Current synthetic routes to functionalized gem-difluorocyclopropanes often rely on multi-step sequences that may generate significant waste. nih.govrsc.org Future research should prioritize the development of catalytic and cascade reactions that minimize the number of synthetic steps and maximize the incorporation of all reactant atoms into the final product. arkat-usa.orgrsc.org

The creation of stereocenters at the C3 position of the butanoic acid chain, as well as on the cyclopropyl (B3062369) ring itself, in a controlled manner is a significant hurdle. Asymmetric catalysis, employing chiral ligands or catalysts, will be instrumental in achieving high enantioselectivity. sciprofiles.com The development of novel catalytic systems that can effectively control the stereochemistry of the cyclopropanation step or subsequent functionalization is a critical area for exploration.

Table 1: Comparison of Potential Synthetic Strategies for Atom Economy

Synthetic ApproachPotential AdvantagesPotential Disadvantages
Catalytic Cyclopropanation High atom economy, potential for stereocontrol.Catalyst cost and sensitivity, substrate scope limitations.
Intramolecular Cyclization Can generate complex structures in a single step.Precursor synthesis can be lengthy.
[2+1] Cycloaddition with Difluorocarbene Well-established for gem-difluorocyclopropane synthesis.Often requires stoichiometric reagents, limiting atom economy. beilstein-journals.org

Exploration of Novel Reactivity of Difluorocyclopropyl Systems

The gem-difluoro group significantly influences the reactivity of the adjacent cyclopropane (B1198618) ring, predisposing it to unique ring-opening reactions. beilstein-journals.orgnih.gov The interplay between the electron-withdrawing nature of the fluorine atoms and the inherent strain of the three-membered ring can be exploited to forge new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Future investigations should focus on systematically exploring the reactivity of the this compound scaffold under various conditions, including transition-metal catalysis, photoredox catalysis, and reactions with diverse nucleophiles and electrophiles. Understanding the regioselectivity and stereoselectivity of these ring-opening reactions will be crucial for harnessing the synthetic potential of this building block. nih.govresearchgate.net

Integration into Diverse Chemical Synthesis Applications (Non-biological)

The development of robust synthetic routes to this compound will open avenues for its use as a versatile building block in non-biological chemical synthesis. The unique combination of functional groups makes it an attractive synthon for the construction of complex molecular architectures. For instance, the carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols. libretexts.org

The difluorocyclopropyl group can serve as a precursor to other valuable fluorinated motifs through selective ring-opening reactions. researchgate.net This would allow for the introduction of fluorinated fragments into larger molecules, a strategy often employed in materials science and agrochemistry to tune physical and chemical properties. nih.govmdpi.com

Advanced Characterization of Transient Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the characterization of transient intermediates. The formation of carbenoid species in cyclopropanation reactions, for example, is often fleeting and difficult to observe directly. wikipedia.org

Advanced spectroscopic techniques, such as in situ NMR and time-resolved spectroscopy, will be invaluable for probing these short-lived species. masterorganicchemistry.com Computational modeling can also provide crucial insights into the structures and energies of transition states and intermediates, guiding the rational design of improved synthetic methods. beilstein-journals.org

Table 2: Techniques for Characterization of Transient Intermediates

TechniqueInformation ProvidedChallenges
In situ NMR Spectroscopy Real-time monitoring of reaction progress, identification of intermediates.Low concentration of intermediates can make detection difficult. masterorganicchemistry.com
Cryogenic Spectroscopy Trapping and characterization of reactive species at low temperatures.May not accurately reflect reaction conditions at ambient temperature.
Mass Spectrometry Identification of reaction intermediates by their mass-to-charge ratio.Fragmentation patterns can be complex to interpret.
Computational Chemistry Prediction of structures and energies of transition states and intermediates.Accuracy is dependent on the level of theory and computational resources. beilstein-journals.org

Computational Design of Derivatives with Tunable Chemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of derivatives of this compound with tailored chemical properties. By systematically modifying the substituents on both the cyclopropyl ring and the butanoic acid backbone, it is possible to modulate the electronic and steric properties of the molecule. acs.org

For example, DFT calculations can predict how different substituents will affect the stability of the cyclopropane ring, the ease of ring-opening, and the reactivity of the carboxylic acid group. This in silico approach can accelerate the discovery of new derivatives with desirable properties for specific applications, reducing the need for extensive empirical screening. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Cyclopropyl-4,4-difluorobutanoic acid, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropanation of fluorinated precursors or functionalization of butanoic acid derivatives. Key steps include introducing the cyclopropyl group via [2+1] cycloaddition (e.g., using Simmons-Smith reagents) and fluorination via halogen exchange (e.g., DAST or Deoxo-Fluor). Reaction parameters such as temperature (optimized between -20°C to 80°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of fluorinating agents critically affect yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, with ¹⁹F NMR being particularly useful for detecting fluorination patterns. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Pressure LC (UHPLC) with UV/Vis or mass spectrometry detectors ensures purity (>95%). Differential Scanning Calorimetry (DSC) can assess thermal stability, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How should this compound be stored to maintain stability, and what degradation products are commonly observed?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in airtight, light-resistant containers. Degradation pathways include hydrolysis of the cyclopropyl ring under acidic/basic conditions or defluorination at elevated temperatures. Common degradation products include 3-carboxy-4,4-difluorobutanoic acid and cyclopropane-opened diols, identifiable via LC-MS or GC-MS .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during the synthesis of this compound?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Jacobsen’s salen-Co for cyclopropanation) or enzymatic resolution using lipases (e.g., Candida antarctica Lipase B). Asymmetric fluorination with chiral auxiliaries (e.g., Evans’ oxazolidinones) can also enhance enantiomeric excess (ee). Monitor ee via chiral HPLC with amylose- or cellulose-based columns .

Q. What computational methods are used to predict the reactivity or biological interactions of fluorinated cyclopropane derivatives like this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic effects of fluorine substitution on cyclopropane ring strain and acidity. Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations predict binding affinities to biological targets (e.g., enzymes or receptors). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with bioactivity .

Q. When encountering contradictory biological activity data for this compound across studies, what methodological approaches can resolve these discrepancies?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., identical cell lines, assay buffers). Validate purity and stereochemistry of batches via orthogonal techniques (NMR, HPLC). Use isothermal titration calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm binding constants. Meta-analyses of published data can identify confounding variables (e.g., solvent effects in in vitro assays) .

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